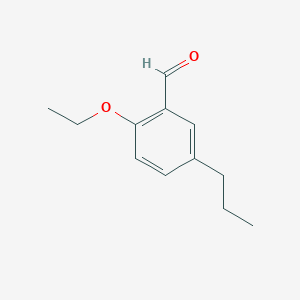

2-Ethoxy-5-propylbenzaldehyde

Description

2-Ethoxy-5-propylbenzaldehyde (CAS: Not specified; Molecular Formula: C₁₂H₁₆O₂) is an aromatic aldehyde derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a propyl group (-CH₂CH₂CH₃) at the 5-position of the benzaldehyde ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or fragrances. The ethoxy group acts as an electron-donating substituent, modulating the aldehyde's electronic properties and reactivity in nucleophilic additions or condensation reactions. Its propyl chain enhances lipophilicity, influencing solubility in nonpolar solvents .

Properties

IUPAC Name |

2-ethoxy-5-propylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-10-6-7-12(14-4-2)11(8-10)9-13/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTKJBHQXJHYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-propylbenzaldehyde typically involves the alkylation of 2-hydroxy-5-methoxybenzaldehyde. One common method includes the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl bromides or iodides in the presence of anhydrous potassium carbonate in refluxing acetone . Another approach involves the treatment of 2-ethoxy-5-bromobenzaldehyde with n-butyllithium, morpholine, and nitrobenzene to yield 2-ethoxy-5-hydroxybenzaldehyde, which is then subjected to O-alkylation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reagents and solvents is crucial to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-propylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy and propyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

Oxidation: 2-Ethoxy-5-propylbenzoic acid.

Reduction: 2-Ethoxy-5-propylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Ethoxy-5-propylbenzaldehyde finds applications in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research explores its potential as a building block for pharmaceuticals.

Industry: It is utilized in the production of fragrances, flavors, and other aromatic compounds

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-propylbenzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. The ethoxy and propyl groups influence the compound’s reactivity by providing steric hindrance and electronic effects, which can be exploited in synthetic chemistry to control reaction outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Functional Group Analysis

Key analogs for comparison include:

2-Hydroxy-5-propylbenzaldehyde

2-Methoxy-5-propylbenzaldehyde

5-Propylbenzaldehyde

2-Ethoxybenzaldehyde

| Compound | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 2-Ethoxy-5-propylbenzaldehyde | Ethoxy (2), Propyl (5) | 192.26 | Aldehyde, Ether, Alkyl |

| 2-Hydroxy-5-propylbenzaldehyde | Hydroxyl (2), Propyl (5) | 178.23 | Aldehyde, Phenol, Alkyl |

| 2-Methoxy-5-propylbenzaldehyde | Methoxy (2), Propyl (5) | 194.27 | Aldehyde, Ether, Alkyl |

| 5-Propylbenzaldehyde | Propyl (5) | 148.20 | Aldehyde, Alkyl |

Physicochemical Properties

Solubility and Reactivity

- This compound: Moderately soluble in ethanol and diethyl ether due to the ethoxy and propyl groups; less polar than hydroxy-substituted analogs. The ethoxy group reduces hydrogen-bonding capacity compared to phenolic analogs like 2-hydroxy-5-propylbenzaldehyde .

- 2-Hydroxy-5-propylbenzaldehyde: Higher water solubility due to the phenolic -OH group, enabling hydrogen bonding. However, the propyl chain limits aqueous solubility relative to unsubstituted salicylaldehyde.

- 2-Methoxy-5-propylbenzaldehyde : Similar lipophilicity to the ethoxy derivative but slightly lower molecular weight, leading to marginally higher volatility.

Hazards and Stability

- By analogy, this compound is likely non-reactive under ambient conditions but may exhibit aldehyde-specific hazards (e.g., irritation upon prolonged exposure).

Research Findings and Data Gaps

- Electronic Effects : Ethoxy and methoxy substituents increase electron density at the aldehyde group, enhancing reactivity toward nucleophiles compared to unsubstituted benzaldehyde.

- Solubility Trends: Propyl chains reduce aqueous solubility by ~40% compared to non-alkylated analogs (e.g., 2-ethoxybenzaldehyde).

Biological Activity

2-Ethoxy-5-propylbenzaldehyde (CAS No. 883540-80-5) is an aromatic aldehyde that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by an ethoxy group and a propyl substituent on the benzaldehyde ring, contributes to its biological activity and potential applications.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- IUPAC Name : this compound

The compound can be synthesized through the alkylation of 2-hydroxy-5-methoxybenzaldehyde using alkyl halides in the presence of a base like potassium carbonate in refluxing acetone .

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can participate in nucleophilic addition reactions. This reactivity allows it to interact with various biomolecules, potentially altering their functions. The steric and electronic effects introduced by the ethoxy and propyl groups enhance its reactivity profile, making it a valuable compound in synthetic chemistry .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific mechanisms remain under investigation .

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory activities, primarily through its interactions with molecular targets involved in inflammatory pathways .

- Pharmacological Potential : It serves as a precursor for the synthesis of biologically active compounds, indicating potential applications in drug development .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Synthesis of Hydrazone Derivatives : Research demonstrated that reacting this compound with hydrazine hydrate leads to the formation of hydrazone intermediates, which can further undergo cyclization to yield compounds with enhanced biological activities .

- Inhibitory Studies : Analogues of this compound have been tested for their ability to inhibit protein-protein interactions, particularly those involving annexin A2 and S100A10, showcasing their potential as therapeutic agents .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential antimicrobial properties | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Pharmacological | Precursor for drug development |

Q & A

Q. What are the common synthetic routes for 2-Ethoxy-5-propylbenzaldehyde, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or formylation reactions. For example, introducing the ethoxy and propyl groups to a benzaldehyde precursor requires careful control of reaction conditions. Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitution .

- Temperature : Moderate heating (60–80°C) to avoid side reactions such as over-alkylation .

- Solvent polarity : Use of non-polar solvents (e.g., toluene) to stabilize intermediates .

Yield optimization requires iterative testing of molar ratios (aldehyde:alkylating agent) and post-reaction purification via column chromatography .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 9.8–10.0 ppm (aldehyde proton), δ 1.0–1.5 ppm (propyl CH₃), and δ 3.8–4.2 ppm (ethoxy OCH₂) .

- ¹³C NMR : Carbonyl carbon at δ 190–200 ppm, aromatic carbons at δ 110–160 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ether stretch) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 192.26 g/mol) and fragmentation patterns consistent with substituent loss .

Advanced Research Questions

Q. What strategies resolve contradictory data between computational predictions and experimental results regarding the compound’s reactivity?

- Methodological Answer :

- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model electron density around the aldehyde group .

- Experimental validation : Conduct kinetic studies under controlled conditions (e.g., varying pH, temperature) to isolate contributing factors .

- Cross-disciplinary collaboration : Combine DFT calculations with experimental spectroscopic data (e.g., UV-Vis for electron transitions) .

Q. How can researchers design experiments to investigate steric and electronic effects of substituents on the aldehyde group’s reactivity?

- Methodological Answer :

- Steric effects : Synthesize derivatives with bulkier groups (e.g., isopropyl instead of propyl) and compare reaction rates in nucleophilic additions .

- Electronic effects : Introduce electron-withdrawing groups (e.g., nitro) at the para position to assess resonance impacts on aldehyde electrophilicity .

- Data analysis : Use Hammett plots to correlate substituent σ values with reaction rates .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water gradient) to separate polar byproducts .

- Crystallization : Use solvent pairs (e.g., ethanol/hexane) to exploit differences in solubility .

- TLC monitoring : Employ fluorescent indicators (e.g., UV254) to track aldehyde migration during purification .

Data Analysis & Interpretation

Q. How should researchers address inconsistencies in solubility measurements across different studies?

- Methodological Answer :

- Standardize protocols : Use IUPAC-recommended methods for solubility testing (e.g., shake-flask technique at 25°C) .

- Control variables : Document solvent purity, equilibration time, and agitation methods .

- Statistical validation : Apply ANOVA to assess inter-laboratory variability .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .

- Outlier detection : Use Grubbs’ test to identify anomalous data points in triplicate experiments .

- Meta-analysis : Compare results across studies using standardized effect sizes .

Application in Drug Development

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?

- Methodological Answer :

- MIC assays : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria using broth microdilution .

- Time-kill kinetics : Monitor bacterial viability over 24 hours to assess bacteriostatic vs. bactericidal effects .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when reporting synthetic methodologies?

- Methodological Answer :

- Full disclosure : Document hazardous reagents (e.g., AlCl₃) and waste disposal protocols per ACS guidelines .

- Reproducibility : Provide detailed spectral data and purity metrics (e.g., HPLC chromatograms) .

- Conflict of interest : Declare funding sources and potential biases in industrial collaborations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.